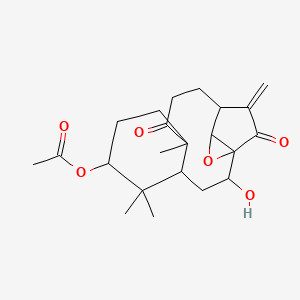

Epoxyshikoccin

Description

Properties

CAS No. |

83159-27-7 |

|---|---|

Molecular Formula |

C22H30O6 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

(2-hydroxy-5,5,9-trimethyl-17-methylidene-10,16-dioxo-15-oxatetracyclo[11.2.2.01,14.04,9]heptadecan-6-yl) acetate |

InChI |

InChI=1S/C22H30O6/c1-11-13-6-7-15(24)21(5)9-8-17(27-12(2)23)20(3,4)14(21)10-16(25)22(18(11)26)19(13)28-22/h13-14,16-17,19,25H,1,6-10H2,2-5H3 |

InChI Key |

ZQKZJBMQBWMNHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CC(C34C(O3)C(CCC2=O)C(=C)C4=O)O)C |

Origin of Product |

United States |

Isolation and Purification Methodologies for Epoxyshikoccin

Source Materials and Extraction Techniques

Epoxyshikoccin is a natural product derived from the plant species Rabdosia shikokiana var. occidentalis. rsc.orgjst.go.jp This plant is a rich source of various diterpenoids, which are a class of chemical compounds characterized by their 20-carbon skeleton. masterorganicchemistry.comnih.gov The initial step in isolating this compound involves extracting the crude mixture of these compounds from the plant material.

The extraction process is a critical first step to separate the desired natural products from the raw plant materials. ijresm.com Solvent extraction is the most common method employed. ijresm.comorganomation.com The choice of solvent is crucial and depends on the polarity of the target compound. For diterpenoids like this compound, various organic solvents are utilized. The process typically involves macerating the dried and powdered plant material in a selected solvent, such as methanol (B129727) or ethanol. nih.gov This allows the solvent to penetrate the plant's solid matrix, dissolve the solutes, and diffuse them out of the matrix. ijresm.com

Modern extraction techniques that offer improvements in efficiency and reduced solvent consumption include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE). mdpi.comksu.edu.sa

Table 1: Common Extraction Techniques for Plant-Based Natural Products

| Extraction Technique | Principle | Common Solvents | Advantages |

| Maceration | Soaking plant material in a solvent over a period, allowing compounds to dissolve. nih.gov | Methanol, Ethanol, Chloroform, Dichloromethane nih.gov | Simple, requires minimal equipment. |

| Soxhlet Extraction | Continuous extraction where the solvent is repeatedly cycled through the sample. organomation.comksu.edu.sa | Ethanol, Hexane, Acetone organomation.com | Efficient for exhaustive extraction. |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. ksu.edu.sa | Ethanol, Water | Reduced extraction time and solvent consumption. ksu.edu.sa |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant matrix, accelerating extraction. mdpi.com | Ethanol, Water | High speed, lower solvent usage. mdpi.com |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as the extraction solvent, offering high selectivity. jocpr.comvinanhatrang.com | Supercritical CO₂, often with co-solvents like ethanol. vinanhatrang.com | Environmentally friendly, yields high-purity extracts. jocpr.com |

After the initial extraction, the resulting solution, known as the crude extract, contains this compound along with a multitude of other compounds. This complex mixture must then undergo further separation and purification. nih.gov

Chromatographic Separation Strategies for Complex Mixtures

Chromatography is a fundamental technique for separating complex mixtures into individual components. hilarispublisher.comlibretexts.org The principle relies on the differential partitioning of compounds between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or a gas) that moves through it. chromtech.comkemtrak.com For the purification of this compound from the crude plant extract, a combination of different chromatographic methods is typically required. nih.govresearchgate.net

Column chromatography is a widely used preparative technique for purifying compounds from mixtures. orgchemboulder.comchemistryviews.org In this method, a vertical glass column is packed with a solid adsorbent, the stationary phase, such as silica (B1680970) gel or alumina. orgchemboulder.com The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase or eluent) is passed through the column. orgchemboulder.com

Compounds within the mixture separate based on their differing affinities for the stationary and mobile phases. iyte.edu.tr Polar compounds interact more strongly with the polar silica gel and thus move down the column more slowly, while less polar compounds travel faster and elute from the column earlier. chemistryviews.org By collecting the eluent in sequential fractions, the components of the mixture can be isolated. orgchemboulder.com The composition of these fractions is often monitored by a simpler technique like Thin-Layer Chromatography (TLC). orgchemboulder.com For separating diterpenoids from Rabdosia species, stationary phases like silica gel and Sephadex LH-20 are commonly used. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique that offers high resolution and sensitivity for both the analysis and purification of compounds. jocpr.comhilarispublisher.com It operates on the same principles as column chromatography but uses a pump to pass the mobile phase through the column under high pressure (up to 5000 psi). torontech.comchromtech.com This allows for the use of much smaller stationary phase particles, which results in significantly better separation efficiency. chromtech.com

HPLC is essential for the final purification steps of this compound, where it can separate closely related compounds and achieve a high degree of purity. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and methanol or acetonitrile), is frequently used for purifying natural products. A detector, such as a UV-Vis or Diode-Array Detector (DAD), is used to monitor the compounds as they elute from the column, generating a chromatogram. torontech.commeasurlabs.com

Table 2: Comparison of Chromatographic Columns

| Feature | Column Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Pressure | Gravity or low pressure (<20 psi) orgchemboulder.com | High pressure (500-5000+ psi) chromtech.com |

| Stationary Phase Particle Size | Larger (e.g., 63-200 µm) | Smaller (e.g., <10 µm) chromtech.com |

| Resolution | Lower | Higher jocpr.com |

| Speed | Slower | Faster jocpr.com |

| Scale | Preparative (grams) chemistryviews.org | Analytical (micrograms) to Preparative (grams) jocpr.com |

| Primary Use | Initial fractionation, bulk purification orgchemboulder.comchemistryviews.org | Final purification, purity analysis hilarispublisher.comtorontech.com |

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support for the stationary phase. taylorfrancis.com Instead, it utilizes two immiscible liquid phases. news-medical.net One liquid serves as the stationary phase, which is retained in the column by centrifugal force, while the other immiscible liquid is pumped through it as the mobile phase. news-medical.netnih.gov

This technique is particularly advantageous for isolating natural products because it avoids the irreversible adsorption of the sample onto a solid support, leading to a high recovery of the target compound. taylorfrancis.comnih.gov It is well-suited for separating compounds with a wide range of polarities and is uniquely applicable to sensitive or unstable compounds. nih.govresearchgate.net The choice of the two-phase solvent system is critical for achieving successful separation. nih.gov

Flash chromatography is an advancement of traditional column chromatography that uses moderate pressure (typically from compressed air or a pump) to force the mobile phase through the column more quickly. orgchemboulder.comchromtech.combiotage.com This technique significantly reduces the time required for separation compared to gravity column chromatography while still allowing for the purification of gram-scale quantities of material. hawach.com

It is a standard method in organic chemistry and natural product isolation for the rapid purification of synthetic products or for the initial fractionation of crude extracts. biotage.comhawach.com The setup is similar to gravity chromatography but is optimized for speed and efficiency. orgchemboulder.com The use of flash chromatography has been specifically noted in the synthesis of derivatives of shikoccin, such as O-methylthis compound, indicating its utility in handling this class of compounds. researchgate.net

Techniques for Purity Assessment of Isolated this compound

After the isolation and purification process, it is essential to assess the purity of the final this compound sample. Establishing the purity of an isolated compound is critical for its correct structural identification and for any subsequent biological testing. nih.gov Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity determination. researchgate.net A pure compound should ideally appear as a single, sharp, and symmetrical peak in the HPLC chromatogram under various conditions. torontech.com Using a Diode-Array Detector (DAD) allows for peak purity analysis, which compares the UV-Vis spectra across the peak to detect any co-eluting impurities. measurlabs.com

Thin-Layer Chromatography (TLC) is a simple and rapid method used for a preliminary purity check. ijresm.comresearchgate.net The purified compound is spotted on a TLC plate, which is then developed in an appropriate solvent system. A pure compound should appear as a single spot.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool not only for structure elucidation but also for purity assessment. Quantitative NMR (qNMR) can be used to determine the purity of a sample, sometimes even without a reference standard of the same compound. researchgate.net The presence of unexpected signals in the NMR spectrum can indicate impurities.

Mass Spectrometry (MS) , often coupled with a chromatographic technique like HPLC (LC-MS), provides information about the molecular weight of the isolated compound. The presence of a single major ion corresponding to the expected molecular weight of this compound is a strong indicator of its identity and purity. researchgate.net

Advanced Structural Elucidation of Epoxyshikoccin

Spectroscopic Characterization Techniques

The structural framework of Epoxyshikoccin was systematically deciphered using a combination of powerful analytical methods. These techniques provide complementary information, allowing for an unambiguous assignment of its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. A suite of one-dimensional and two-dimensional NMR experiments was employed to map out the complete proton and carbon framework of this compound.

The ¹H NMR spectrum of this compound reveals a detailed picture of the proton environments within the molecule. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) for each proton signal provide critical information about the electronic environment and the number of neighboring protons.

Similarly, the ¹³C NMR spectrum displays a series of peaks corresponding to each unique carbon atom in this compound. The chemical shifts of these signals are indicative of the carbon's hybridization state (sp³, sp², sp) and the nature of its attached atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-1 | 6.35 | d | 2.5 |

| H-2 | 5.48 | d | 2.5 |

| H-4 | 7.48 | d | 8.5 |

| H-5 | 6.61 | dd | 8.5, 2.5 |

| H-7 | 6.31 | d | 2.5 |

| OMe-3 | 3.85 | s | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

|---|---|

| C-1 | 80.6 |

| C-2 | 66.5 |

| C-3 | 157.4 |

| C-4 | 129.0 |

| C-4a | 139.5 |

| C-5 | 122.1 |

| C-6 | 160.2 |

| C-7 | 105.8 |

| C-8 | 101.2 |

| C-8a | 142.3 |

| C=O | 197.5 |

| OMe-3 | 56.2 |

To establish the connectivity between atoms, a series of two-dimensional NMR experiments were conducted.

COSY (Correlation Spectroscopy): The COSY spectrum was instrumental in identifying proton-proton coupling networks. researchgate.netwikipedia.orgsdsu.edu Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This allowed for the delineation of spin systems within the this compound molecule. For instance, a correlation was observed between the protons at 6.61 ppm and 7.48 ppm, confirming their ortho relationship on an aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.netwikipedia.orgsdsu.edu This powerful technique enabled the unambiguous assignment of each proton to its corresponding carbon atom in the this compound structure. For example, the HSQC spectrum showed a direct correlation between the proton at 6.35 ppm and the carbon at 80.6 ppm. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): To piece together the molecular fragments, the HMBC experiment was crucial. This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). researchgate.netwikipedia.orgsdsu.edu These long-range correlations were used to connect the individual spin systems and functional groups, ultimately building the complete carbon skeleton of this compound. Key HMBC correlations were observed from the methoxy protons to their respective aromatic carbons, confirming their points of attachment. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons within the molecule. researchgate.netwikipedia.org Cross-peaks in the NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly connected through bonds. This was vital for determining the relative stereochemistry of this compound. For example, a NOESY correlation between H-1 and H-2 suggested their cis-relationship on the epoxide ring. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. veeprho.com This precision allows for the determination of the elemental formula of a compound by comparing the experimentally measured mass with calculated masses for all possible elemental compositions. veeprho.com The HRMS data for this compound yielded a precise mass, which was consistent with a specific molecular formula, thus providing the first piece of the structural puzzle.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the structure of the molecule, as the fragmentation often occurs at weaker bonds or in predictable ways based on the functional groups present. This technique was used to confirm the connectivity of the different structural subunits within this compound, corroborating the assignments made by NMR spectroscopy.

Imaging Mass Spectrometry

Imaging Mass Spectrometry (MSI) is a powerful technique used to visualize the spatial distribution of chemical compounds within a sample. nih.govwikipedia.orgnih.gov In the study of natural products like this compound, MSI can be employed to map its localization within the source organism, for instance, in the glandular trichomes of a plant leaf or specific tissues of a marine invertebrate. This label-free method provides crucial information on the compound's distribution, which can be correlated with biological function and biosynthetic pathways. wiley.commdpi.com

The process involves acquiring mass spectra from discrete locations across a thin section of the sample. nih.govwikipedia.org An ionization technique, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Desorption Electrospray Ionization (DESI), is used to generate ions from the surface, which are then analyzed by the mass spectrometer. wiley.commdpi.com By plotting the intensity of the ion corresponding to the mass-to-charge ratio (m/z) of this compound at each coordinate, a detailed molecular image is constructed.

In a hypothetical analysis of a leaf section from a plant known to produce this compound, MSI could reveal a high concentration of the compound in specific cell layers or structures. The resulting ion image would provide a visual map of its distribution. Tandem mass spectrometry (MS/MS) can be performed directly on the tissue section to confirm the identity of the detected ion by fragmentation analysis, ensuring that the mapped m/z value indeed corresponds to this compound. nih.gov

| Analyte | Observed m/z [M+Na]⁺ | Molecular Formula | Primary Location in Tissue | Relative Intensity |

|---|---|---|---|---|

| This compound | 403.1784 | C₂₂H₂₈O₅Na | Glandular Trichomes | High |

| Shikoccin | 387.1835 | C₂₂H₂₈O₄Na | Epidermal Cells | Moderate |

| Precursor A | 371.1886 | C₂₂H₂₈O₃Na | Vascular Tissue | Low |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. nih.govspectroscopyonline.com The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. hindsinstruments.com The specific frequencies at which a molecule absorbs radiation are characteristic of its constituent functional groups. For this compound, IR spectroscopy provides direct evidence for key structural features, particularly the epoxide ring.

The IR spectrum of an epoxide is characterized by several distinct absorption bands. spectroscopyonline.com The asymmetric C-O-C stretch of the epoxy ring typically appears in the 950–810 cm⁻¹ range, while the symmetric C-O-C stretch is found between 880–750 cm⁻¹. spectroscopyonline.com Another key vibration, the ring "breathing" mode, is often observed around 1250 cm⁻¹. spectroscopyonline.comresearchgate.net The presence of these bands in the spectrum of this compound would confirm the existence of the epoxy functional group. Other expected absorptions would include those for hydroxyl (O-H) groups, carbonyl (C=O) groups, and carbon-carbon double bonds (C=C), which are common in diterpenoid structures.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3450 (broad) | O-H stretch | Hydroxyl |

| ~3040 | C-H stretch | Epoxide Ring |

| ~2960-2850 | C-H stretch | Alkyl (CH₃, CH₂) |

| ~1710 | C=O stretch | Carbonyl (Ketone/Aldehyde) |

| ~1650 | C=C stretch | Alkene |

| ~1255 | C-O-C symmetric ring "breathing" | Epoxide |

| ~910 | C-O-C asymmetric stretch | Epoxide |

| ~835 | C-O-C symmetric stretch | Epoxide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing electronic transitions from a ground state to an excited state. libretexts.orgmasterorganicchemistry.com This technique is particularly useful for identifying and quantifying compounds containing chromophores, which are parts of a molecule that absorb light. The extent of conjugation within a molecule significantly influences its UV-Vis spectrum; as conjugation increases, the wavelength of maximum absorption (λmax) shifts to longer wavelengths (a bathochromic shift). utoronto.ca

The structure of this compound, as a diterpenoid natural product, is expected to contain chromophores such as carbon-carbon double bonds and carbonyl groups. If these groups are arranged in a conjugated system (alternating single and double bonds), they will give rise to characteristic absorption bands in the UV region. The position and intensity (molar absorptivity, ε) of these bands provide valuable information about the nature and extent of the conjugated π-electron system. utoronto.ca For example, the presence of an α,β-unsaturated ketone moiety would be readily identifiable by a strong π → π* transition and a weaker, longer-wavelength n → π* transition. libretexts.org

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition | Associated Chromophore |

|---|---|---|---|

| 245 | 12,500 | π → π | Conjugated Diene/Enone |

| 315 | 95 | n → π | Carbonyl Group |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses a group of techniques that probe the three-dimensional structure of chiral molecules by measuring their differential interaction with circularly polarized light. vanderbilt.edue-bookshelf.de These methods, including Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of stereocenters in complex natural products like this compound. usp.brwiley.com

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgscribd.com An ORD spectrum is a plot of specific rotation [α] versus wavelength (λ). For chiral molecules containing chromophores, the ORD curve will exhibit a characteristic pattern known as the Cotton effect in the vicinity of the chromophore's absorption band. libretexts.org A positive Cotton effect is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite pattern. The sign and shape of the Cotton effect are directly related to the stereochemistry of the environment surrounding the chromophore, making ORD a valuable tool for assigning absolute configuration. libretexts.org

| Wavelength (nm) | Specific Rotation [α] | Observation |

|---|---|---|

| 589 (Sodium D-line) | +85° | Standard measurement |

| 335 | +2500° | Peak of positive Cotton effect |

| 318 | 0° | Crossover point |

| 295 | -1800° | Trough of positive Cotton effect |

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. libretexts.orgmdpi.com An ECD spectrum plots molar ellipticity [θ] or differential molar absorptivity (Δε) against wavelength. ECD spectra often provide more resolved and interpretable data than ORD spectra, with positive or negative bands (Cotton effects) corresponding directly to the electronic transitions of the molecule's chromophores. rsc.org

The determination of the absolute configuration of this compound can be achieved by comparing its experimental ECD spectrum with spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). researchgate.netbeilstein-journals.org By calculating the theoretical ECD spectra for all possible stereoisomers of the proposed structure, a direct comparison allows for an unambiguous assignment of the correct absolute configuration when a good match between the experimental and one of the calculated spectra is found.

| Wavelength (nm) | Δε (L·mol⁻¹·cm⁻¹) | Sign of Cotton Effect | Associated Transition |

|---|---|---|---|

| 320 | +2.5 | Positive | n → π |

| 248 | -8.0 | Negative | π → π |

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region, measuring the differential absorption of left and right circularly polarized IR light during a vibrational transition. hindsinstruments.comrsc.orgwikipedia.org Because VCD is sensitive to the three-dimensional arrangement of all atoms in a molecule, it provides a detailed stereochemical fingerprint. wikipedia.orgnih.gov A VCD spectrum consists of positive and negative bands corresponding to the chiral vibrations of the molecule.

Similar to ECD, the power of VCD in structural elucidation lies in the comparison of experimental spectra with those predicted by ab initio quantum chemical calculations. wikipedia.orgnih.gov VCD is particularly powerful because it does not require the presence of a chromophore and provides information from the entire molecular structure, not just the vicinity of a UV-active group. rsc.org This allows for a highly reliable determination of the absolute configuration of complex molecules like this compound by matching the signs and intensities of numerous vibrational bands across the mid-IR range. ru.nl

| Frequency (cm⁻¹) | ΔA x 10⁻⁵ | Associated Vibrational Mode |

|---|---|---|

| 2955 | +5.2 | CH₃ asymmetric stretch |

| 1708 | -8.9 | C=O stretch |

| 1450 | +3.1 | CH₂ scissoring |

| 1258 | -6.5 | Epoxide ring mode |

No Publicly Available Data for "this compound" Hinders Article Generation

Despite a comprehensive search of scientific databases and chemical literature, no information was found for a compound named "this compound." This complete absence of data makes it impossible to generate the requested scientific article on its advanced structural elucidation.

The user's request specified a detailed article focusing on the X-ray crystallography and computational structural analysis of "this compound." However, without any foundational information on the existence, synthesis, or isolation of this compound, the creation of scientifically accurate and informative content for the specified sections is not feasible.

Scientific articles on chemical compounds rely on published research that details their discovery, characterization, and analysis. The lack of any mention of "this compound" in the public domain, including chemical registries and research publications, suggests that it may be a novel, yet-to-be-disclosed compound, a proprietary molecule, a theoretical structure, or a potential misspelling of another compound.

Given the strict instructions to focus solely on "this compound" and the provided outline, and the absolute unavailability of any relevant data, the requested article cannot be produced. Any attempt to do so would result in the fabrication of information, which would be scientifically unsound and misleading.

Therefore, until "this compound" is documented in the scientific literature, providing details on its structure and properties, the generation of the requested article on its advanced structural elucidation remains impossible.

Biosynthetic Pathways and Genetic Regulation of Epoxyshikoccin

Precursor Metabolism: Mevalonate (B85504) Pathway (MVA) and Methylerythritol Phosphate (B84403) (MEP/DOXP) Pathway

The journey to constructing the complex scaffold of Epoxyshikoccin begins with the universal precursors of all isoprenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants and other organisms utilize two primary pathways to generate these fundamental five-carbon building blocks: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) or 2-C-methyl-D-erythritol 4-phosphate/1-deoxy-D-xylulose 5-phosphate (DOXP) pathway. mdpi.com

The MVA pathway, typically operating in the cytoplasm, initiates with the condensation of three acetyl-CoA molecules. In contrast, the MEP pathway is localized in the plastids and starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate. While both pathways yield IPP and DMAPP, they are often compartmentalized within the cell and can contribute to different classes of terpenoids. The biosynthesis of diterpenoids, such as the ent-kauranes, primarily utilizes precursors derived from the MEP pathway.

| Pathway | Cellular Location | Starting Materials | Key Intermediates | End Products |

| Mevalonate (MVA) Pathway | Cytoplasm | Acetyl-CoA | Mevalonic acid, Isopentenyl pyrophosphate | IPP, DMAPP |

| Methylerythritol Phosphate (MEP/DOXP) Pathway | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | 2-C-methyl-D-erythritol 4-phosphate | IPP, DMAPP |

Proposed Biosynthetic Cascade for the Kaurane (B74193) Diterpenoid Skeleton

The formation of the characteristic tetracyclic ent-kaurane skeleton of this compound is a hallmark of diterpenoid biosynthesis. This process is initiated by the head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, yielding the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP). nih.gov

The biosynthesis from GGPP is a two-step cyclization process catalyzed by diterpene synthases (diTPSs):

Protonation-initiated cyclization: GGPP is first converted to a bicyclic intermediate, (+)-copalyl diphosphate (CPP). In the case of ent-kauranes, the stereoisomer ent-copalyl diphosphate (ent-CPP) is formed. This reaction is catalyzed by a class II diTPS, specifically a CPP synthase (CPS). frontiersin.org

Ionization-initiated cyclization: The ent-CPP intermediate then undergoes a second cyclization, which is catalyzed by a class I diTPS, ent-kaurene (B36324) synthase (KS). This enzyme facilitates the formation of the tetracyclic hydrocarbon, ent-kaurene. nih.gov

Subsequent chemical modifications of the parent ent-kaurene carboskeleton, such as carbon-carbon bond cleavage, oxidation, or structural rearrangements, lead to the vast diversity of diterpenoids. nih.gov For instance, the loss of unsaturation at C-16 and C-17 generates the saturated ent-kaurane skeleton. nih.gov

Identification and Characterization of Biosynthetic Gene Clusters

The genes encoding the enzymes responsible for the biosynthesis of specialized metabolites like this compound are often organized into biosynthetic gene clusters (BGCs) on the chromosome. This co-localization facilitates the coordinated regulation of the pathway. While the specific BGC for this compound has not been explicitly detailed in available research, the general architecture of ent-kaurane BGCs is understood.

These clusters typically contain genes for:

Diterpene synthases (diTPSs): The core enzymes that form the hydrocarbon skeleton.

Cytochrome P450 monooxygenases (P450s): A large family of enzymes that introduce oxidative modifications. beilstein-journals.org

Oxidoreductases: Including dehydrogenases and oxidases that further modify the molecule.

Regulatory proteins: Transcription factors that control the expression of the other genes in the cluster.

The identification of such clusters is often achieved through genome mining approaches, looking for the co-occurrence of diTPS genes with various classes of tailoring enzymes.

Enzymatic Transformations and Key Enzymes Involved in this compound Formation

The conversion of the initial ent-kaurene skeleton into the final, highly functionalized this compound molecule requires a series of precise enzymatic transformations.

As previously mentioned, the foundational enzymes in this compound biosynthesis are the diterpene synthases. The formation of the ent-kaurane core is dependent on the sequential action of a Class II diTPS (ent-copalyl diphosphate synthase) and a Class I diTPS (ent-kaurene synthase). beilstein-journals.org These enzymes are responsible for creating the fundamental tetracyclic structure from the linear GGPP precursor. beilstein-journals.org

| Enzyme Class | Function | Substrate | Product |

| Class II diTPS (e.g., ent-CPS) | Bicyclization | GGPP | ent-CPP |

| Class I diTPS (e.g., ent-KS) | Tetracyclization | ent-CPP | ent-Kaurene |

Cytochrome P450 monooxygenases (P450s) are crucial for the extensive oxidative decoration of the ent-kaurane skeleton. beilstein-journals.org These enzymes are heme-thiolate proteins that typically catalyze the insertion of one atom of molecular oxygen into a substrate, leading to hydroxylation, epoxidation, and other oxidative reactions. In the context of this compound, P450s are proposed to be responsible for the introduction of hydroxyl groups and, critically, the formation of the epoxide ring that gives the compound its name. The regioselectivity and stereoselectivity of these P450s are key to the final structure of this compound.

In addition to P450s, other oxidoreductases such as dehydrogenases and oxidases play important roles in tailoring the ent-kaurane scaffold. These enzymes can catalyze the conversion of hydroxyl groups to ketones or aldehydes, or vice versa. While the specific oxidoreductases involved in this compound biosynthesis are yet to be fully characterized, their involvement is inferred from the various oxidized positions on the molecule. The interplay between P450s and other oxidoreductases creates the highly decorated structure of the final natural product.

Methyltransferases

In the biosynthesis of natural products, methyltransferases are crucial enzymes that catalyze the transfer of a methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM), to a substrate. researchgate.net This methylation can significantly alter the biological activity, stability, and solubility of the parent molecule. researchgate.net

While the specific methyltransferases involved in the this compound pathway have not been definitively characterized, the structure of related compounds suggests their potential role. For instance, the biosynthesis of (+)-O-methylthis compound, a closely related analogue, explicitly involves a methylation step. mdpi.com In the broader context of diterpenoid biosynthesis in medicinal plants, various methyltransferases are known to act on hydroxyl or amino groups, although they are less commonly reported compared to other modifying enzymes like cytochrome P450s. mdpi.com

The general mechanism for SAM-dependent methyltransferases involves a nucleophilic attack from the substrate onto the methyl group of SAM, with S-adenosyl-L-homocysteine (SAH) as the leaving group. nih.gov Research into the biosynthesis of other complex alkaloids has shown that N-methyltransferases can originate from the neofunctionalization of ancestral enzymes like γ-tocopherol C-methyltransferases. researchgate.net It is plausible that a similar evolutionary path led to the specific methyltransferases involved in the biosynthesis of methylated ent-kaurane diterpenoids in Rabdosia.

Further research, including transcriptomic analysis of Rabdosia shikokiana and biochemical characterization of candidate enzymes, is necessary to identify and characterize the specific methyltransferase(s) responsible for the methylation step in the biosynthesis of this compound derivatives.

Table 1: General Classes of Plant Natural Product Methyltransferases

| Class | Methyl-Accepting Atom | Example Substrates |

| O-Methyltransferases | Oxygen | Phenolics, Flavonoids |

| N-Methyltransferases | Nitrogen | Alkaloids |

| C-Methyltransferases | Carbon | Tocopherols |

| S-Methyltransferases | Sulfur | Glucosinolates |

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes

The biosynthesis of plant secondary metabolites like this compound is tightly controlled at the transcriptional and post-transcriptional levels to ensure production occurs at the correct time and in response to specific developmental or environmental cues. cjnmcpu.comresearchgate.net

Transcriptional Regulation: The expression of biosynthetic genes, such as those encoding diterpene synthases and modifying enzymes, is regulated by transcription factors (TFs). nih.gov These proteins bind to specific cis-regulatory elements in the promoter regions of target genes, either activating or repressing their transcription. researchgate.netinnspub.net Several families of transcription factors are known to be involved in regulating terpenoid biosynthesis in plants, including:

MYB (myeloblastosis)

MYC (myelocytomatosis)

bHLH (basic helix-loop-helix)

WRKY

AP2/ERF (APETALA2/ethylene responsive factor)

NAC (NAM, ATAF, and CUC) nih.govtandfonline.com

Often, these transcription factors work in combination to fine-tune the expression of pathway genes. researchgate.net For example, studies in other plant species have shown that MYB and MYC transcription factors can cooperatively regulate the expression of terpene synthase genes. researchgate.net Transcriptome analysis of Isodon rubescens (Rabdosia rubescens), a related species, has identified numerous unigenes encoding enzymes involved in terpenoid biosynthesis, providing a foundation for identifying the specific transcription factors that regulate the pathway leading to compounds like this compound. mdpi.com

Post-Transcriptional Regulation: After transcription, gene expression can be further modulated at the post-transcriptional level. This can involve mechanisms such as:

Alternative splicing of pre-mRNAs to produce different protein isoforms.

Regulation by non-coding RNAs , such as microRNAs (miRNAs), which can target mRNA transcripts for degradation or translational repression. nih.gov For instance, miRNA156 has been shown to target SPL9 transcription factors, which in turn regulate terpene synthase gene expression in some plants. nih.gov

Control of mRNA stability and transport from the nucleus to the cytoplasm.

While specific post-transcriptional regulatory mechanisms for this compound biosynthesis have not been elucidated, it is highly likely that such controls are in place, as they are a common feature of complex metabolic pathways in plants.

Table 2: Key Transcription Factor Families in Plant Terpenoid Regulation

| Transcription Factor Family | General Function in Terpenoid Biosynthesis |

| MYB | Often act as activators of pathway genes. |

| MYC/bHLH | Can interact with MYB factors to regulate gene expression. |

| WRKY | Can act as either activators or repressors of terpene synthase genes. researchgate.net |

| AP2/ERF | Often involved in stress-responsive regulation of terpenoid pathways. |

| NAC | Regulate a wide range of developmental and stress responses, including secondary metabolism. tandfonline.com |

Heterologous Expression Systems for Pathway Dissection and Elucidation

Heterologous expression, the expression of genes in a host organism that does not naturally produce the target compound, is a powerful tool for studying biosynthetic pathways and for producing valuable natural products. frontiersin.orgnih.gov This approach is particularly useful for complex plant-derived terpenoids, which are often produced in low quantities in their native hosts. frontiersin.orgjmb.or.kr

Pathway Dissection: By expressing candidate genes from the this compound biosynthetic pathway individually or in various combinations in a heterologous host, their specific functions can be determined. For example, a candidate diterpene synthase gene from Rabdosia shikokiana could be expressed in a host like Escherichia coli or yeast (Saccharomyces cerevisiae) to confirm that it produces the ent-kaurane skeleton. frontiersin.org Subsequent co-expression with candidate cytochrome P450 monooxygenases and other modifying enzymes can then be used to systematically reconstruct the pathway to this compound, step by step. frontiersin.org

Challenges and Strategies: The heterologous expression of plant terpenoid pathways, especially those involving membrane-bound enzymes like cytochrome P450s, can be challenging in microbial hosts. These challenges include proper protein folding, post-translational modifications, and the availability of the correct subcellular compartments. frontiersin.org To overcome these issues, several strategies can be employed:

Metabolic engineering of the host: This can involve modifying the host's metabolism to increase the supply of precursors like geranylgeranyl pyrophosphate (GGPP). frontiersin.org

Use of plant-based expression systems: Hosts like Nicotiana benthamiana or moss (Physcomitrella patens) can provide a more suitable environment for the expression of plant enzymes, as they possess the necessary cellular machinery, such as the endoplasmic reticulum for P450s. nih.gov

Transient expression: Transient expression systems, particularly in N. benthamiana, allow for rapid testing of gene function without the need to create stable transgenic lines. nih.gov

While there are no published reports on the complete heterologous expression of the this compound pathway, the successful production of other complex diterpenoids, such as the precursor to the anticancer drug Taxol, in heterologous systems demonstrates the feasibility of this approach for elucidating and engineering the biosynthesis of this compound. frontiersin.org

Table 3: Common Heterologous Hosts for Plant Terpenoid Biosynthesis

| Host Organism | Advantages | Disadvantages |

| Escherichia coli | Rapid growth, well-established genetic tools. | Lacks P450-assisting machinery, no compartmentalization. |

| Saccharomyces cerevisiae | Eukaryotic host, has endoplasmic reticulum, well-characterized. | May require significant metabolic engineering for precursor supply. frontiersin.org |

| Nicotiana benthamiana | Plant-based system, good for P450s, rapid transient expression. nih.gov | Complex metabolism can have competing pathways. |

| Physcomitrella patens | Plant-based, simple genome, homologous recombination. | Slower growth than microbes. |

Total Synthesis Strategies for Epoxyshikoccin and Analogues

Retrosynthetic Analysis of Epoxyshikoccin

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by working backward from the target molecule to simpler, commercially available starting materials. chemistry.coachamazonaws.comlibretexts.org For this compound, the primary disconnection points often involve the strategic cleavage of key bonds to simplify the complex polycyclic system.

A common retrosynthetic strategy for this compound is illustrated below. The initial disconnection targets the ester and epoxide functionalities, leading to a key intermediate, a bicyclic diol. This diol can be further simplified by disconnecting the bridged bicyclo[3.2.1]octane system, often through a retro-aldol or related cyclization-forming reaction, to reveal a more manageable bicyclic precursor. This precursor can then be traced back to a simpler monocyclic or acyclic starting material through a series of well-established transformations.

Simplified Retrosynthetic Scheme for this compound:

| Target Molecule | Key Intermediate 1 | Key Intermediate 2 | Precursor |

| This compound | Bicyclic Diol | Bicyclic Ketone | Monocyclic/Acyclic Starter |

|  |  |  |

Asymmetric Synthesis Approaches for Enantiomeric Control

The presence of multiple stereocenters in this compound necessitates the use of asymmetric synthesis to control the absolute stereochemistry of the final product. du.ac.incutm.ac.inlibretexts.org Achieving high levels of enantiomeric excess (e.e.) is crucial, as different enantiomers can exhibit vastly different biological activities.

Several strategies have been employed to achieve enantiomeric control in the synthesis of this compound and its analogues:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as carbohydrates or amino acids, to introduce the desired stereochemistry.

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical outcome of a reaction. Once the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis: This powerful technique employs a chiral catalyst to favor the formation of one enantiomer over the other. This method is often highly efficient, as only a small amount of the chiral catalyst is needed.

The choice of asymmetric strategy depends on the specific synthetic route and the desired level of enantiomeric purity.

Key Methodologies for Epoxide Ring Formation and Opening Reactions

The epoxide ring is a key functional group in this compound, and its stereoselective formation and regioselective opening are critical steps in the total synthesis. masterorganicchemistry.comwikipedia.org

Diastereoselective Epoxidation

The formation of the epoxide ring with the correct stereochemistry is typically achieved through diastereoselective epoxidation of a precursor alkene. The stereochemical outcome of the epoxidation is influenced by the steric and electronic properties of the substrate and the choice of epoxidizing agent.

Commonly used reagents for epoxidation include:

meta-Chloroperoxybenzoic acid (m-CPBA): A widely used reagent for the epoxidation of a variety of alkenes.

Titanium(IV) isopropoxide/diethyl tartrate (Sharpless epoxidation): This catalytic system allows for the highly enantioselective epoxidation of allylic alcohols.

Dimethyl dioxirane (B86890) (DMDO): A powerful and reactive epoxidizing agent that can be used under mild conditions.

The diastereoselectivity of the epoxidation can often be predicted and controlled by considering the steric hindrance around the double bond and the directing effects of nearby functional groups.

Regioselective Nucleophilic Ring Opening

The opening of the epoxide ring by a nucleophile is a key step in the elaboration of the this compound core. The regioselectivity of this reaction, i.e., which of the two epoxide carbons is attacked by the nucleophile, is crucial for obtaining the desired product.

The regioselectivity of epoxide ring-opening is dependent on the reaction conditions: libretexts.orgfiveable.me

Acidic Conditions: Under acidic conditions, the nucleophile typically attacks the more substituted carbon of the epoxide, proceeding through a mechanism with significant SN1 character.

Basic or Neutral Conditions: Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide, following an SN2 mechanism.

By carefully choosing the reaction conditions and the nucleophile, chemists can control the outcome of the epoxide ring-opening reaction to install the desired functionality at the correct position.

Construction of the Bridged Bicyclo[3.2.1]octane Core System

The bridged bicyclo[3.2.1]octane skeleton is the central structural feature of this compound and its analogues. researchgate.netdicp.ac.cn The construction of this complex ring system is a major challenge in the total synthesis.

Several elegant strategies have been developed to construct the bicyclo[3.2.1]octane core, including:

Intramolecular Aldol Condensation: This reaction can be used to form the five-membered ring of the bicyclic system from a suitable diketone precursor.

Diels-Alder Reaction: An intramolecular Diels-Alder reaction can be a powerful tool for the convergent construction of the bicyclo[3.2.1]octane framework. mdpi.com

Radical Cyclization: Reductive radical annulation strategies have also been successfully employed to forge the bicyclo[3.2.1]octane core. researchgate.net

Domino Reactions: Multi-component domino reactions, such as the Michael/Aldol sequence, can provide rapid access to highly functionalized bicyclo[3.2.1]octane derivatives with excellent stereocontrol. nih.govrsc.org

Strategic Application of Rearrangement Reactions (e.g., Semi-Pinacol Rearrangement)

Rearrangement reactions, particularly the semi-pinacol rearrangement, have proven to be powerful tools in the synthesis of complex natural products like this compound. researchgate.netwikipedia.orgnih.gov The semi-pinacol rearrangement involves the 1,2-migration of a carbon or hydrogen atom to an adjacent carbocation, often generated from an epoxide or a halohydrin. psu.edu

This rearrangement can be used to:

Construct Quaternary Carbon Centers: The migration of a group during the rearrangement can lead to the formation of a sterically congested quaternary carbon center. nih.gov

Effect Ring Expansion or Contraction: Depending on the substrate, the semi-pinacol rearrangement can be used to expand or contract a ring system.

Introduce New Functionality: The rearrangement can result in the formation of a ketone or aldehyde, which can then be further functionalized.

In the context of this compound synthesis, a semi-pinacol rearrangement can be strategically employed to construct the bicyclo[3.2.1]octane core or to introduce key functional groups with high stereocontrol. researchgate.net

Diversified Synthetic Strategies for Accessing Structural Analogues

The synthesis of complex natural products like this compound serves not only as a confirmation of its structure but also as a platform for generating structural analogues. nih.govwikipedia.org These analogues are invaluable for probing the molecule's biological mechanism and developing derivatives with improved properties. rsc.org To this end, several strategic approaches have been developed to streamline the generation of molecular diversity from a common synthetic pathway. rsc.orgrsc.org These strategies move beyond the singular goal of the target molecule and embrace the creation of a collection of related compounds.

Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a strategy that aims to produce collections of structurally diverse small molecules in an efficient manner, often from a common starting material or intermediate. wikipedia.orgnih.gov Unlike target-oriented synthesis, which converges on a single structure, DOS diverges to populate chemical space broadly. nih.gov The core principle is to employ synthetic routes that incorporate branching pathways, allowing for the generation of varied molecular skeletons and stereochemical arrangements. wikipedia.orgmdpi.com

For a molecule with the complexity of this compound, a DOS approach would involve designing a synthetic plan where key intermediates possess multiple reactive sites. These intermediates could then be subjected to a variety of reaction conditions to trigger different cyclizations or functional group transformations, leading to a library of compounds with diverse core structures. wikipedia.org The emphasis is on skeletal diversity, ensuring that the resulting analogues explore a wide range of three-dimensional shapes. mdpi.com

Table 1: Key Principles and Goals of Diversity-Oriented Synthesis (DOS)

| Principle | Description | Goal in the Context of this compound |

| Divergent Pathways | A common intermediate is channeled into multiple, distinct reaction pathways. wikipedia.org | To generate analogues with fundamentally different polycyclic frameworks from the core this compound scaffold. |

| Skeletal Diversity | The primary goal is to create a variety of molecular scaffolds rather than just peripheral modifications. mdpi.com | To explore alternative ring systems that may mimic the spatial arrangement of this compound's key functional groups. |

| Build/Couple/Pair | A common strategy involving building stereochemically rich modules, coupling them, and then pairing them in various cyclization cascades. | To assemble fragments of this compound in different combinations to produce novel tetracyclic or rearranged structures. |

| Efficiency | Pathways are designed to be short, typically involving three to five steps to generate the final library of compounds. nih.gov | To rapidly access a wide range of structurally novel compounds for high-throughput screening. |

A hypothetical DOS strategy for this compound might leverage a highly functionalized precursor to the core ring system. This precursor could be subjected to different catalysts or reagents to initiate distinct cascade reactions, as outlined in various DOS applications. organic-chemistry.org

Function-Oriented Synthesis (FOS)

Function-Oriented Synthesis (FOS) is a strategy that prioritizes the biological function of a target natural product over its complex structure. nih.gov The central idea is that the potent bioactivity of a molecule like this compound can often be replicated or even improved upon by simpler, more synthetically accessible scaffolds. nih.govstanford.edu FOS begins with identifying the key structural motifs or "pharmacophore" responsible for the molecule's activity. The synthetic effort then focuses on designing and creating simplified analogues that retain this functional core. nih.gov

This approach is particularly valuable when the parent natural product is difficult to obtain from natural sources or its total synthesis is exceptionally long and impractical for producing analogues. nih.govstanford.edu By designing simpler targets, FOS makes the exploration of structure-activity relationships (SAR) more efficient and accelerates the development of therapeutic leads. nih.gov

For this compound, an FOS campaign would involve:

Hypothesizing the Pharmacophore: Identifying the essential functional groups (e.g., the epoxide, specific hydroxyl groups, the lactone) and their required spatial orientation for biological activity.

Designing Simplified Scaffolds: Creating new, less complex molecular architectures that can present the hypothesized pharmacophore in the correct three-dimensional arrangement.

Step-Economical Synthesis: Developing a practical and efficient synthesis for these simplified analogues. stanford.edu

Table 2: Comparison of Target-Oriented vs. Function-Oriented Synthesis

| Feature | Target-Oriented Synthesis (TOS) | Function-Oriented Synthesis (FOS) |

| Primary Goal | Synthesize the exact natural product. nih.gov | Synthesize molecules with the same or better function as the natural product. nih.gov |

| Structural Complexity | Embraces and aims to conquer the full complexity of the target. | Aims to reduce structural complexity while retaining function. nih.gov |

| Synthetic Route | Convergent or linear path to one molecule. jocpr.com | Divergent or parallel paths to many simplified, functional molecules. |

| Innovation Driver | Overcoming challenges in synthesizing a complex structure. | Designing novel, functional scaffolds that are easy to synthesize. nih.gov |

Analogue-Oriented Synthesis (AOS)

Analogue-Oriented Synthesis (AOS) is a strategy that designs a synthetic route to a natural product with the explicit goal of facilitating the synthesis of numerous analogues. rsc.orgresearchgate.net Unlike a traditional total synthesis that might be optimized for the most elegant and efficient route to the final target, an AOS route is valued for its flexibility. rsc.org It often involves protecting groups or intermediates that can be selectively manipulated late in the synthesis to introduce diversity. nih.gov

This strategy is a bridge between target-oriented and diversity-oriented synthesis. While the primary target is still the natural product, the pathway is intentionally engineered to serve as a launchpad for generating a focused library of derivatives. rsc.orgrsc.org This allows for a systematic investigation of structure-activity relationships (SAR), where specific parts of the molecule can be modified to understand their contribution to biological activity. nih.gov

An AOS approach to this compound would feature a robust and scalable route to a late-stage intermediate. From this common precursor, chemists could readily access a multitude of analogues by:

Modifying peripheral functional groups.

Introducing or removing hydroxyls or methyl groups.

Altering the oxidation state at various positions.

Inverting stereocenters to probe their importance.

Chemoenzymatic Synthesis Approaches for Complex Stereochemistry

The intricate three-dimensional structure of natural products like this compound, with its numerous stereocenters, presents a significant challenge for traditional chemical synthesis. jocpr.com Chemoenzymatic synthesis addresses this by integrating highly selective enzymatic reactions into a classical multi-step synthesis workflow. wikipedia.org Enzymes operate with exceptional levels of stereospecificity and stereoselectivity, making them powerful tools for establishing complex stereochemistry with high fidelity. nih.gov

This approach leverages enzymes as catalysts for specific transformations that are often difficult to achieve with conventional reagents, such as the selective reduction of ketones or the asymmetric construction of carbon-carbon bonds. nih.govfiveable.me The use of enzymes can significantly shorten synthetic routes by avoiding the need for chiral auxiliaries or extensive protecting group manipulations. nih.gov

In the context of synthesizing this compound or its analogues, a chemoenzymatic strategy could be pivotal. For instance, the creation of specific chiral alcohols within the polycyclic core could be accomplished with high enantiomeric excess using alcohol dehydrogenases (ADHs). nih.gov Similarly, ene-reductases (ERs) could be employed for the stereospecific reduction of carbon-carbon double bonds in a precursor, setting key stereocenters that would direct the formation of subsequent rings. nih.gov A one-pot cascade combining multiple enzymes can further enhance efficiency. nih.gov

Table 3: Potential Applications of Enzyme Classes in this compound Synthesis

| Enzyme Class | Potential Application | Stereochemical Challenge Addressed |

| Alcohol Dehydrogenase (ADH) | Asymmetric reduction of a ketone precursor to a specific secondary alcohol. nih.gov | Creation of a single stereoisomer at a hydroxyl-bearing carbon. |

| Ene-Reductase (ER) | Stereoselective reduction of an α,β-unsaturated carbonyl intermediate. nih.gov | Setting of one or two adjacent stereocenters in the carbocyclic framework. |

| Lipase/Esterase | Kinetic resolution of a racemic intermediate containing an alcohol or ester. | Separation of enantiomers to provide a single chiral building block. |

| Epoxidase/Oxygenase | Direct and stereoselective installation of the epoxide or hydroxyl functionalities. | Formation of the critical epoxide ring with the correct stereochemistry. |

By strategically replacing challenging chemical steps with precise enzymatic transformations, chemoenzymatic synthesis offers a powerful and efficient pathway to stereochemically complex molecules like this compound. nih.gov

Molecular Mechanisms of Action and Cellular Targets of Epoxyshikoccin

Identification of Molecular Targets (e.g., Proteins, Nucleic Acids, Lipids)

Currently, there are no specific studies in the scientific literature that identify the direct molecular targets of Epoxyshikoccin. Research has not yet elucidated whether this compound interacts with specific proteins, nucleic acids, lipids, or other cellular macromolecules.

Modulation of Cellular Signaling Pathways

Detailed investigations into the effects of this compound on cellular signaling pathways are not available in the current body of scientific research.

Transcription Factor Regulation (e.g., NF-κB, p53 pathways)

There is no published evidence to suggest that this compound directly regulates transcription factors such as NF-κB or p53. The influence of this compound on these or other transcription factor-mediated pathways has not been documented.

Protein Kinase Inhibition or Activation

The impact of this compound on the activity of protein kinases is an area that remains uninvestigated. There are no available studies indicating whether this compound functions as an inhibitor or an activator of any protein kinases.

Modulation of Apoptotic and Autophagic Pathways

The scientific literature does not currently contain information regarding the role of this compound in the modulation of apoptotic or autophagic pathways. Its potential effects on programmed cell death and cellular degradation processes have not been determined.

Interference with Cellular Growth and Proliferation Mechanisms

There is a lack of available research data on the effects of this compound on the mechanisms of cellular growth and proliferation.

Mechanistic Investigations using Chemical Probes and Affinity-Based Techniques

No studies have been published that employ chemical probes or affinity-based techniques to elucidate the specific molecular mechanisms of this compound. Such methodologies have not yet been reported in the context of identifying the direct cellular interactome of this compound.

Comparative Analysis of Mechanism with Other Bioactive Diterpenoids

While detailed research on the specific molecular mechanisms of the chemical compound this compound is not extensively available in publicly accessible scientific literature, an understanding of its potential actions can be inferred from the broader class of bioactive diterpenoids to which it belongs, as well as from closely related compounds. This article aims to provide a structured overview of the potential molecular mechanisms and cellular targets of this compound, drawing comparisons with other well-studied bioactive diterpenoids.

Direct studies elucidating the precise molecular interactions and cellular targets of this compound are limited. However, based on the activities of similar compounds, its potential mechanisms may involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and inflammation.

Induction of Apoptosis

Many bioactive diterpenoids exert their anticancer effects by inducing apoptosis, or programmed cell death. This process is a critical mechanism for eliminating damaged or cancerous cells. nih.gov The induction of apoptosis can occur through various cellular pathways, and it is a common endpoint for many cytotoxic anticancer drugs. nih.gov Compounds similar to this compound, such as Shikonin, have been shown to induce apoptosis in cancer cells. frontiersin.org The process of apoptosis is complex and can be initiated through both intrinsic and extrinsic pathways, often involving the activation of a cascade of enzymes called caspases. nih.gov

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival. nih.gov In many types of cancer, the NF-κB pathway is constitutively active, which helps cancer cells to survive and resist treatment. nih.govnih.gov Inhibition of the NF-κB pathway is a key mechanism for many natural and synthetic anticancer agents. selleckchem.com While direct evidence for this compound is lacking, other bioactive compounds have been shown to inhibit NF-κB activity, thereby sensitizing cancer cells to chemotherapeutic drugs. nih.gov

Inhibition of STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another critical protein that is often overactive in cancer cells. nih.gov The STAT3 signaling pathway is involved in cell growth, survival, and differentiation. nih.gov Inhibition of STAT3 has emerged as a promising strategy for cancer therapy. nih.gov For instance, the related compound Shikonin has been shown to inhibit the STAT3 signaling pathway in melanoma cells. nih.gov

Generation of Reactive Oxygen Species (ROS)

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen. nih.gov While high levels of ROS can cause cellular damage, at moderate levels, they can act as signaling molecules. nih.gov Many anticancer compounds exert their effects by increasing the intracellular levels of ROS, leading to oxidative stress and subsequent cell death. nih.govnih.gov This increase in ROS can damage DNA, proteins, and lipids, ultimately triggering apoptosis. nih.gov

Comparative Analysis of Mechanism with Other Bioactive Diterpenoids

To provide a framework for understanding the potential mechanisms of this compound, it is useful to compare it with other well-characterized bioactive diterpenoids and anticancer agents.

Oridonin

Oridonin is a natural diterpenoid that has demonstrated significant antitumor effects. nih.govfrontiersin.org Its mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. frontiersin.org Oridonin has been shown to enhance the antitumor effects of other chemotherapeutic drugs like doxorubicin by increasing intracellular ROS levels and promoting apoptosis. nih.gov Furthermore, Oridonin can overcome drug resistance in cancer cells through various mechanisms, including the inhibition of NF-κB signaling. nih.gov

Paclitaxel

Paclitaxel is a widely used chemotherapeutic drug that also belongs to the diterpenoid class. nih.gov Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. nih.gov This stabilization disrupts the normal process of cell division, leading to cell cycle arrest and ultimately apoptosis. nih.govresearchgate.net Unlike many other diterpenoids that modulate specific signaling pathways, Paclitaxel's main target is a structural component of the cell. researchgate.net

The following table provides a comparative summary of the known or potential mechanisms of these compounds.

| Feature | This compound (Postulated) | Oridonin | Paclitaxel |

| Primary Mechanism | Modulation of signaling pathways | Multi-targeted | Microtubule stabilization |

| Apoptosis Induction | Likely | Yes | Yes |

| NF-κB Inhibition | Possible | Yes | Indirectly |

| STAT3 Inhibition | Possible | Yes | Limited evidence |

| ROS Generation | Possible | Yes | Yes |

Table 1: Comparative Analysis of Bioactive Diterpenoids

Comprehensive Review of the Pre-clinical Pharmacological Activities of this compound

A thorough investigation of publicly available scientific literature and databases has revealed no information on a chemical compound named "this compound." Consequently, it is not possible to provide a detailed and scientifically accurate article on its pharmacological activities as requested.

The shikimate pathway is a well-established metabolic route in plants, bacteria, fungi, and parasites that is responsible for the biosynthesis of aromatic amino acids and various secondary metabolites. nih.govrsc.orgrsc.orgnih.gov While many natural products derived from this pathway exhibit a wide range of pharmacological effects, and numerous epoxide-containing compounds have been studied for their therapeutic potential, no specific data exists for a compound identified as "this compound." nih.govnih.govnih.gov

Scientific research on the pharmacological properties of a compound requires extensive preclinical in vitro and in vivo studies to determine its biological effects. These studies typically involve a range of assays to evaluate activities such as:

Antitumor Activity: Assessed using various cancer cell lines to determine cytotoxicity and the mechanisms of cell death.

Anti-inflammatory Effects: Investigated in cell-based models by measuring the inhibition of inflammatory mediators.

Antiviral Activity: Determined in cell cultures by measuring the inhibition of viral replication.

Antibacterial and Antifungal Efficacy: Evaluated by determining the minimum inhibitory concentrations against various microbial strains.

Enzyme Inhibitory Activities: Measured to understand the compound's interaction with specific enzymes like α-glucosidase or β-secretase. wikipedia.orgteachmephysiology.comchemistrytalk.orgyoutube.com

Receptor Agonist/Antagonist Assays: Performed to characterize the compound's ability to bind to and modulate the activity of specific cellular receptors. nih.govnih.gov

Without any available research data for "this compound," the creation of an informative and accurate article detailing these specific pharmacological activities is not feasible. Further research and publication in peer-reviewed scientific journals would be required to elucidate the potential therapeutic properties of this compound.

Pharmacological Activities of Epoxyshikoccin Pre Clinical in Vitro and in Vivo Studies

In Vivo Pre-clinical Pharmacological Evaluation in Animal Models

Detailed in vivo preclinical pharmacological evaluations for Epoxyshikoccin are not extensively documented in publicly accessible scientific literature. The majority of the available research focuses on its isolation and structural characterization.

Specific data from efficacy studies of this compound in rodent models, such as tumor xenografts or inflammatory models, are not available in the reviewed literature. While related compounds from Rabdosia shikokiana have undergone some preliminary in vivo testing, direct evidence for this compound's in vivo efficacy is currently lacking. For instance, a study from 1985 reported that a related compound, shikoccin, was evaluated against six tumor lines in vivo, and an epoxyketone derivative of shikoccin demonstrated potent activity against Ehrlich ascites carcinoma in mice. researchgate.net However, this study does not provide specific data on this compound itself.

There is no specific information available from in vivo studies detailing the biological effects of this compound on physiological processes in animal models. Research has primarily centered on its chemical structure and in vitro activities.

Due to the absence of comprehensive in vivo data for this compound, no in vitro-in vivo correlations (IVIVC) have been established. An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response. The development of such a correlation would necessitate robust in vitro and in vivo datasets, which are not currently available for this compound.

High-Throughput Screening and Lead Identification

While this compound is a naturally occurring compound that could be included in high-throughput screening (HTS) libraries for lead identification, specific published results from HTS campaigns that identify this compound as a hit or lead compound are not readily found. Some research has mentioned the synthesis of this compound and other 8,9-seco-ent-kauranoids, which could be utilized in screening efforts. researchgate.netresearchgate.netresearchgate.netresearchgate.netacs.org

Structure Activity Relationship Sar Studies of Epoxyshikoccin and Its Derivatives

Design and Synthesis of Epoxyshikoccin Analogues for SAR Probing

The foundation of any SAR study lies in the design and synthesis of a diverse library of analogues. For this compound, this process often begins with the isolation of related natural products or the semi-synthesis from more abundant precursors like oridonin. nih.gov The synthesis of novel derivatives allows for the systematic modification of the this compound scaffold to probe the importance of various structural elements.

Synthetic strategies for generating this compound analogues often focus on several key regions of the molecule:

The A-Ring: Modifications to the A-ring, such as the introduction or removal of hydroxyl groups, can impact the molecule's polarity and hydrogen-bonding capabilities.

The D-Ring: The exocyclic methylene (B1212753) group on the D-ring is a common feature in many biologically active ent-kaurane diterpenoids and is often a target for modification. For instance, catalytic hydrogenation can reduce this double bond, leading to changes in biological activity. mdpi.com

The Epoxy Group: The epoxide is a key feature of this compound. Analogues can be synthesized where the epoxide is opened to form diols or other functional groups, or its stereochemistry is altered, to assess its role in interacting with biological targets.

Esterification and Etherification: The hydroxyl groups on the this compound scaffold can be esterified or etherified to create a range of derivatives with varying lipophilicity and steric properties. For example, introducing different amino acid esters at specific positions has been a successful strategy for enhancing the bioactivity of related diterpenoids. nih.gov

A modular synthetic approach is often employed, allowing for the flexible introduction of different functional groups and side chains. nih.gov This enables the creation of a focused library of compounds for biological evaluation. An example of a synthetic intermediate and subsequent modifications is illustrated below:

Table 1: Illustrative Synthetic Strategy for this compound Analogues

| Starting Material | Reaction | Intermediate/Analogue | Purpose of Modification |

| Oridonin | Multi-step synthesis | This compound Core | Establish the basic scaffold. |

| This compound | Epoxide opening | Diol derivative | Investigate the role of the epoxide in activity. |

| This compound | Esterification at C-6 | C-6 ester analogues | Modulate lipophilicity and steric bulk. |

| This compound | Reduction of D-ring | Dihydro-epoxyshikoccin | Assess the importance of the exocyclic double bond. |

This table is for illustrative purposes and represents common synthetic strategies in diterpenoid chemistry.

Identification of Pharmacophore Features and Essential Functional Groups for Activity

A pharmacophore is an abstract representation of the molecular features necessary for a drug to interact with its biological target. nih.gov For this compound and its analogues, identifying the pharmacophore involves correlating the structural features of the synthesized compounds with their biological activity.

Through the evaluation of this compound analogues, several key pharmacophoric features for ent-kaurane diterpenoids have been proposed:

The α,β-Unsaturated Ketone: In many related compounds, an α,β-unsaturated ketone moiety is crucial for cytotoxic activity. mdpi.com

Hydroxyl Groups: The position and stereochemistry of hydroxyl groups can significantly influence activity. For example, in some ent-kaurane diterpenoids, a hydroxyl group at C-1 and a carbonyl at C-15 are considered important for inhibiting the proliferation of certain cancer cell lines. x-mol.net

The Exocyclic Methylene Group: The C16-C17 double bond has been identified as an essential pharmacophore for the sweetness of some steviol (B1681142) glycosides, another class of ent-kaurane diterpenes. mdpi.com Its role in the activity of this compound is an important area of investigation.

The Epoxy Ring: The strained epoxy ring in this compound is a potential site for covalent interaction with biological macromolecules, making it a critical feature to study.

Table 2: Hypothetical SAR Findings for this compound Analogues

| Analogue | Modification | Relative Activity | Inferred Importance of Functional Group |

| This compound | Parent Compound | 100% | - |

| Analogue A | C-6 hydroxyl acetylated | 80% | C-6 hydroxyl may be a hydrogen bond donor. |

| Analogue B | Epoxide opened to diol | 20% | The epoxide is critical for activity. |

| Analogue C | D-ring double bond reduced | 50% | The exocyclic methylene contributes to activity. |

| Analogue D | Lacks A-ring hydroxyl | 90% | The A-ring hydroxyl is not essential for activity. |

This is a hypothetical data table to illustrate SAR principles.

Impact of Stereochemistry and Conformational Flexibility on Biological Efficacy

The three-dimensional structure of a molecule, including its stereochemistry and conformational flexibility, is a critical determinant of its biological activity. For complex natural products like this compound, with multiple stereocenters, the precise spatial arrangement of functional groups is paramount for effective interaction with a biological target.

Conformational flexibility also plays a role. While the tetracyclic core of this compound is relatively rigid, side chains and peripheral functional groups can have a degree of rotational freedom. The molecule may adopt different conformations in solution, and the biologically active conformation may not be the lowest energy state. Understanding the conformational preferences of this compound and its derivatives is therefore important for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the physicochemical properties that are important for efficacy.

For this compound and its analogues, a QSAR study would typically involve:

Data Set Generation: A series of this compound derivatives with known biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. These can include electronic, steric, and lipophilic parameters.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

A hypothetical QSAR equation for a series of this compound analogues might look like:

log(1/IC₅₀) = a(logP) - b(Molecular Volume) + c*(Dipole Moment) + d